molecular formula C11H8FNO4S B2997222 4-(3-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411194-91-5

4-(3-Fluorosulfonyloxyphenoxy)pyridine

Cat. No.: B2997222
CAS No.: 2411194-91-5
M. Wt: 269.25
InChI Key: JNISKOXLDRBRSZ-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the compound imparts distinct physical, chemical, and biological characteristics, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver triflate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyridine
  • 3-Fluoropyridine
  • 2-Fluoropyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-(3-Fluorosulfonyloxyphenoxy)pyridine stands out due to the presence of both fluorine and sulfonyloxy groups, which impart unique chemical and biological properties.

Properties

IUPAC Name

4-(3-fluorosulfonyloxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-2-10(8-11)16-9-4-6-13-7-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISKOXLDRBRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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